![molecular formula C17H26N4O2S B2473616 7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893392-86-4](/img/structure/B2473616.png)
7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is an intriguing compound within the pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione generally involves multiple steps, starting with the construction of the pyrimidine ring system. Key reagents and intermediate compounds are utilized in this multistep synthesis, often requiring specific reaction conditions such as controlled temperatures and catalysts to ensure efficiency and yield.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for cost-effectiveness and scalability. Large-scale synthesis might involve continuous flow processes, utilizing robust and efficient catalysts to enhance reaction rates and selectivity. High-pressure reactors and automated control systems are often employed to maintain optimal conditions throughout the production cycle.
Chemical Reactions Analysis
Types of Reactions: 7-Isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo a variety of chemical reactions, including:
Oxidation: Conversion of thiol groups to sulfonic acids or sulfoxides.
Reduction: Reduction of pyrimidine rings under specific conditions.
Substitution: Nucleophilic substitution reactions involving alkyl and aryl halides.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation processes, reducing agents such as lithium aluminum hydride for reductions, and strong bases like sodium hydride for substitution reactions. Reaction conditions often require precise control of temperature, pressure, and pH to achieve desired outcomes.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. Oxidative transformations typically yield sulfoxides or sulfonic acids, whereas reductive processes can produce fully reduced pyrimidines or intermediate compounds with altered electronic structures.
Scientific Research Applications
In Chemistry: In the field of chemistry, this compound is often explored for its unique reactivity and potential as a building block for more complex molecules. Its versatile nature makes it suitable for creating derivatives with diverse properties.
In Biology: Biologically, 7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may exhibit interesting interactions with biomolecules, leading to potential applications in drug discovery and development. Studies often focus on its binding affinities, biological activity, and potential as a therapeutic agent.
In Medicine: In medical research, this compound is investigated for its potential therapeutic benefits, including its role in targeting specific pathways or receptors. Its structural complexity allows for the design of analogs with improved efficacy and reduced side effects.
In Industry: Industrial applications of this compound include its use as an intermediate in the synthesis of high-value chemicals, pharmaceuticals, and materials
Mechanism of Action
Mechanism of Effects: The compound exerts its effects through specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. The binding of 7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione to these targets can modulate biological pathways, leading to desired therapeutic outcomes.
Molecular Targets and Pathways: Research indicates that the molecular targets of this compound may include key enzymes involved in metabolic pathways, cell signaling, or gene expression. The modulation of these pathways can result in various biological effects, which are of interest in both basic and applied sciences.
Comparison with Similar Compounds
5-methyluracil
1,3-dimethyluracil
6-thioguanine
Properties
IUPAC Name |
1,3-dimethyl-5-(3-methylbutylsulfanyl)-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c1-10(2)7-8-24-15-13-14(18-12(19-15)9-11(3)4)20(5)17(23)21(6)16(13)22/h10-11H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCDSJCJJYXOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2473536.png)
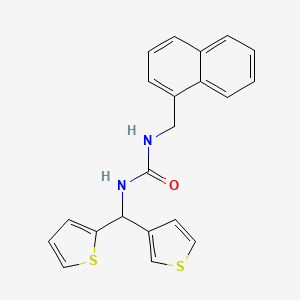
![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)
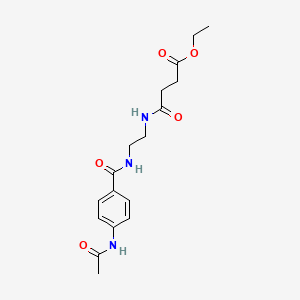
![6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide](/img/structure/B2473541.png)
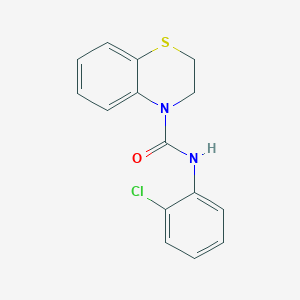
![Imidazo[1,2-B]pyridazin-8-amine](/img/structure/B2473545.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2473547.png)
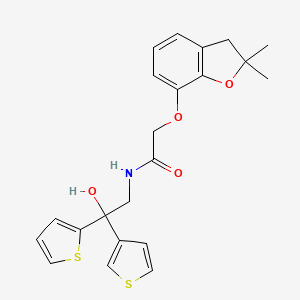
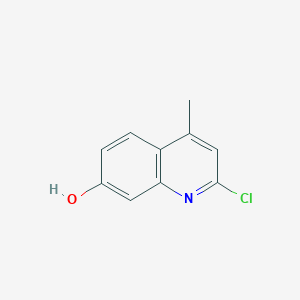
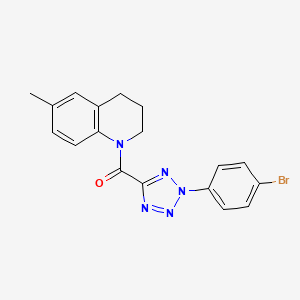
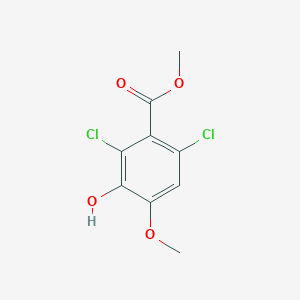
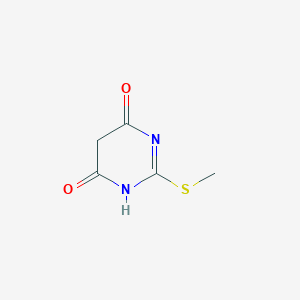
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2473556.png)
